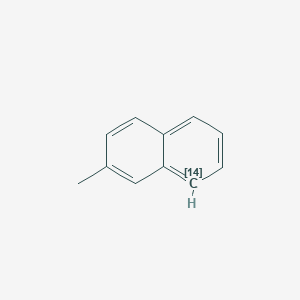

2-Methylnaphthalene-8-14C

Vue d'ensemble

Description

2-Methylnaphthalene-8-14C is a radioactive isotope of 2-methylnaphthalene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds that are formed during the incomplete combustion of fossil fuels, such as coal, oil, and gas. They are also found in cigarette smoke, grilled or charred food, and some industrial processes. PAHs are known to be carcinogenic and mutagenic, and their effects on human health and the environment have been extensively studied.

Mécanisme D'action

The mechanism of action of 2-Methylnaphthalene-8-14C is not well understood. However, it is believed to act as a DNA-damaging agent, leading to mutations and genetic damage. It may also interfere with cellular processes, such as cell division and apoptosis.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 2-Methylnaphthalene-8-14C are not well studied. However, it is known to be toxic to living organisms, including humans. Exposure to 2-Methylnaphthalene-8-14Cs has been linked to a variety of health effects, including cancer, respiratory disease, and reproductive problems.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-Methylnaphthalene-8-14C in lab experiments is its radioactive properties, which allow for precise measurements and tracking of the molecule. It is also a well-characterized compound, with known physical and chemical properties. However, its use is limited by its toxicity and potential health risks, as well as the need for specialized equipment and safety protocols.

Orientations Futures

There are many potential future directions for research on 2-Methylnaphthalene-8-14C and other 2-Methylnaphthalene-8-14Cs. Some possible areas of study include:

- Developing new methods for synthesizing and purifying 2-Methylnaphthalene-8-14Cs, including 2-Methylnaphthalene-8-14C, that are more efficient and environmentally friendly.

- Studying the effects of 2-Methylnaphthalene-8-14Cs on human health, including the mechanisms of toxicity and potential biomarkers of exposure and disease.

- Investigating the fate and transport of 2-Methylnaphthalene-8-14Cs in the environment, including their interactions with soil, water, and air.

- Developing new methods for detecting and monitoring 2-Methylnaphthalene-8-14Cs in the environment and in living organisms.

- Exploring the potential uses of 2-Methylnaphthalene-8-14Cs in materials science and other fields, such as energy storage and conversion.

In conclusion, 2-Methylnaphthalene-8-14C is a useful compound for scientific research, particularly in the study of 2-Methylnaphthalene-8-14Cs. However, its toxicity and potential health risks must be carefully considered, and safety protocols must be followed when working with this compound. There are many potential future directions for research on 2-Methylnaphthalene-8-14C and other 2-Methylnaphthalene-8-14Cs, and continued study of these compounds is important for understanding their effects on human health and the environment.

Applications De Recherche Scientifique

2-Methylnaphthalene-8-14C is widely used in scientific research as a tracer molecule. Its radioactive properties make it useful for studying the fate and transport of 2-Methylnaphthalene-8-14Cs in the environment, including soil, water, and air. It can also be used to study the metabolism and distribution of 2-Methylnaphthalene-8-14Cs in living organisms, such as plants, animals, and humans.

Propriétés

Numéro CAS |

105184-36-9 |

|---|---|

Nom du produit |

2-Methylnaphthalene-8-14C |

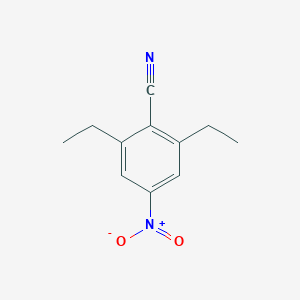

Formule moléculaire |

C11H10 |

Poids moléculaire |

144.19 g/mol |

Nom IUPAC |

2-methylnaphthalene |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i5+2 |

Clé InChI |

QIMMUPPBPVKWKM-RHRFEJLCSA-N |

SMILES isomérique |

CC1=CC2=[14CH]C=CC=C2C=C1 |

SMILES |

CC1=CC2=CC=CC=C2C=C1 |

SMILES canonique |

CC1=CC2=CC=CC=C2C=C1 |

Origine du produit |

United States |

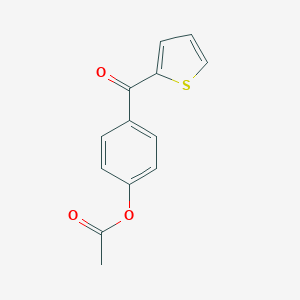

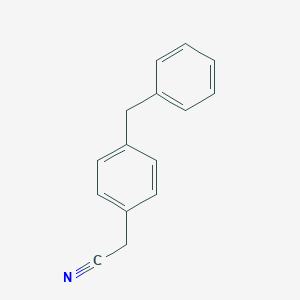

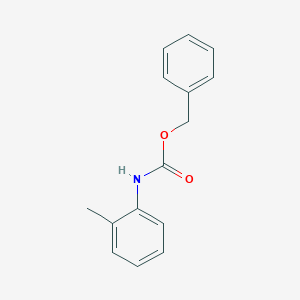

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

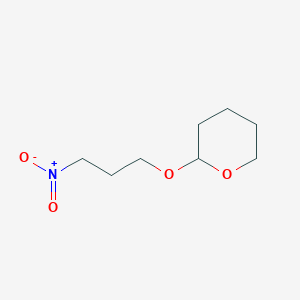

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

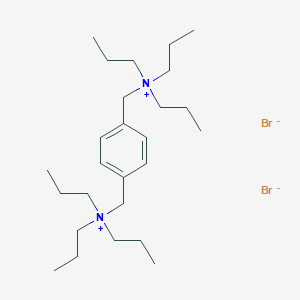

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)

![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)

![Cucurbit[8]uril](/img/structure/B11357.png)

![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)